molecular formula C11H9ClO4 B12068914 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- CAS No. 923183-59-9

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy-

Cat. No.: B12068914
CAS No.: 923183-59-9
M. Wt: 240.64 g/mol
InChI Key: WMDNBYKBXSWEDH-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis often begins with a suitable benzopyran derivative.

    Chloromethylation: Introduction of the chloromethyl group at the 4-position can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Hydroxylation: The hydroxy group at the 8-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Methoxylation: The methoxy group at the 7-position can be introduced using methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 8-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Formation of a carbonyl derivative at the 8-position.

    Reduction: Formation of a methyl group at the 4-position.

    Substitution: Formation of substituted derivatives at the 4-position.

Scientific Research Applications

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-methyl
  • 2H-1-Benzopyran-2-one, 4-(chloromethyl)-7-methoxy
  • 2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy

Uniqueness

2H-1-Benzopyran-2-one, 4-(chloromethyl)-8-hydroxy-7-methoxy- is unique due to the specific combination of functional groups at the 4-, 7-, and 8-positions

Properties

CAS No.

923183-59-9

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

4-(chloromethyl)-8-hydroxy-7-methoxychromen-2-one

InChI

InChI=1S/C11H9ClO4/c1-15-8-3-2-7-6(5-12)4-9(13)16-11(7)10(8)14/h2-4,14H,5H2,1H3

InChI Key

WMDNBYKBXSWEDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)O2)CCl)O

Origin of Product

United States

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